molecular formula C6H3N4NaO2 B13562274 Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2260935-64-4

Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B13562274
CAS No.: 2260935-64-4
M. Wt: 186.10 g/mol
InChI Key: KJYVCQXGALVMNO-UHFFFAOYSA-M
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Description

Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a carboxylate group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines typically involves the annulation of a triazole ring to a pyrimidine ring. One common method is the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases under mild conditions . These reactions are usually carried out at room temperature, followed by water extraction and recrystallization.

Industrial Production Methods

Industrial production of sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. Microwave-assisted synthesis has also been explored for its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the triazole or pyrimidine rings.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway by interacting with active residues of ATF4 and NF-kB proteins . This inhibition reduces the production of inflammatory mediators like nitric oxide and tumor necrosis factor-α.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group, which can influence its solubility, reactivity, and biological activity. This compound’s ability to inhibit specific molecular pathways also sets it apart from other similar compounds .

Properties

CAS No.

2260935-64-4

Molecular Formula

C6H3N4NaO2

Molecular Weight

186.10 g/mol

IUPAC Name

sodium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C6H4N4O2.Na/c11-5(12)4-1-7-6-8-3-9-10(6)2-4;/h1-3H,(H,11,12);/q;+1/p-1

InChI Key

KJYVCQXGALVMNO-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC2=NC=NN21)C(=O)[O-].[Na+]

Origin of Product

United States

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